4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine
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Overview
Description
4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine is a complex organic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a trifluoromethyl group, along with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the methylsulfanyl and trifluoromethyl groups. The final step involves the attachment of the morpholine ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the substituents.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrimidine ring.
Scientific Research Applications
4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methylsulfanyl group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
- 4-[2-(Methylsulfanyl)-6-(difluoromethyl)-4-pyrimidinyl]morpholine
- 4-[2-(Ethylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine
- 4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-5-pyrimidinyl]morpholine
Comparison: Compared to similar compounds, 4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine is unique due to the specific positioning of the trifluoromethyl and methylsulfanyl groups on the pyrimidine ring. This unique arrangement can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-[2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3OS/c1-18-9-14-7(10(11,12)13)6-8(15-9)16-2-4-17-5-3-16/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIOQPLHUFFZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCOCC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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